molecular formula C24H21F3N2O5S B12078776 Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate

Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate

Cat. No.: B12078776
M. Wt: 506.5 g/mol
InChI Key: OIAFZAZHSWMTCC-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate (CAS: 335406-74-1) is a thiophene-based derivative featuring a multi-substituted aromatic core. Its structure includes:

  • A thiophene ring substituted at positions 2, 4, and 5.
  • Methyl and methoxycarbonyl groups at positions 3 and 4.
  • o-Tolyloxy acetamido and 3-(trifluoromethyl)phenyl carbamoyl moieties at positions 2 and 5, respectively.

Safety guidelines emphasize precautions against heat and ignition sources, indicating possible volatility or reactivity .

Properties

Molecular Formula

C24H21F3N2O5S

Molecular Weight

506.5 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C24H21F3N2O5S/c1-13-7-4-5-10-17(13)34-12-18(30)29-22-19(23(32)33-3)14(2)20(35-22)21(31)28-16-9-6-8-15(11-16)24(25,26)27/h4-11H,12H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

OIAFZAZHSWMTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The methyl, o-tolyloxy, acetamido, and trifluoromethyl groups are introduced through various substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a component in drug discovery.

    Medicine: The compound’s unique structure could make it a candidate for pharmaceutical development, particularly in targeting specific biological pathways.

    Industry: Its stability and electronic properties could make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature and commercial sources.

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Molecular Weight Melting Point Bioactivity/Application Source
Target Compound Thiophene Methyl, o-tolyloxy acetamido, 3-(trifluoromethyl)phenyl carbamoyl Not reported Not reported Not reported
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Thiophene Pyrazolo[3,4-d]pyrimidin, fluorophenyl, methoxycarbonyl 560.2 227–230°C Kinase inhibitor candidate
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Thiazole Trifluoromethylphenyl, aldehyde 271.26 131–133°C Synthetic intermediate
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Thiophene Amino, phenyl, ethylcarboxylate 261.34 Not reported Gewald reaction intermediate

Key Observations

Thiophene derivatives (e.g., ) are often prioritized for drug discovery due to their aromatic stability and ease of functionalization .

Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound is shared with the thiazole derivative (), suggesting enhanced lipophilicity and metabolic stability .

Synthetic Routes :

  • The target compound may involve multi-step coupling reactions, akin to the Suzuki-Miyaura cross-coupling used in (e.g., boronic acid intermediates with palladium catalysts) .
  • Simpler thiophene analogs () are synthesized via Gewald reactions, highlighting divergent synthetic strategies for core functionalization .

Physicochemical Properties: Melting points vary significantly: fluorinated chromenone derivatives () exhibit higher melting points (~227°C) compared to aldehyde-substituted thiazoles (~131°C) .

Lumping Strategy for Comparative Analysis

Compounds with shared substituents (e.g., trifluoromethyl groups) or cores (thiophene/thiazole) may exhibit analogous reactivity or bioactivity, as suggested by lumping strategies that group structurally similar molecules . For example:

  • Trifluoromethylphenyl -containing compounds (target compound, ) could share resistance to oxidative degradation.
  • Methoxycarbonyl groups (target compound, ) may confer similar esterase susceptibility.

Biological Activity

Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a synthetic compound that belongs to a class of thiophene derivatives with potential biological applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Acetamido group : Contributes to the compound's solubility and biological activity.
  • Trifluoromethyl group : Enhances lipophilicity and may influence biological interactions.

Molecular Formula

C20H20F3N2O4SC_{20}H_{20}F_3N_2O_4S

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar thiophene derivatives. For instance, compounds with structural similarities have demonstrated selective cytotoxicity against various cancer cell lines, including lung and glioma cancers. The following table summarizes the anticancer activity of related compounds:

CompoundCell Line TestedIC50 (μM)Notes
Compound AA549 (Lung)<0.14High selectivity
Compound BC6 (Glioma)8.16Moderate activity
This compoundTBDFurther studies needed

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways may lead to programmed cell death in malignant cells.
  • Targeting Specific Enzymes : The presence of the acetamido group may allow for interactions with enzymes involved in cancer metabolism.

Case Studies

  • Study on Anticancer Activity : A study conducted on related thiophene derivatives demonstrated significant cytotoxic effects on human lung cancer cells (A549). Compounds with similar functional groups exhibited IC50 values ranging from 1.59 to 7.48 μM, indicating promising anticancer properties that warrant further exploration for this compound .
  • Mechanistic Insights : Research has indicated that the trifluoromethyl moiety enhances the compound's ability to penetrate cellular membranes, potentially increasing its efficacy against targeted cancer cells .

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